8-chloronaphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloronaphthalene-1-sulfonamide is a chemical compound with the molecular formula C10H8ClNO2S and a molecular weight of 241.7. This compound is part of the sulfonamide family, which is known for its wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both a chlorine atom and a sulfonamide group in its structure imparts unique chemical properties to this compound.
Preparation Methods
The synthesis of 8-chloronaphthalene-1-sulfonamide can be achieved through several methods. One common approach involves the oxidative coupling of thiols and amines . This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, making it an efficient and environmentally friendly process . Another method involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I), which provides a general and eco-friendly access to sulfonamide compounds .
Chemical Reactions Analysis
8-Chloronaphthalene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl chlorides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
8-Chloronaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.
Medicine: Sulfonamide derivatives, including this compound, are investigated for their potential antibacterial and antifungal properties.
Industry: It is used in the production of dyes and pigments, where the sulfonamide group enhances stability and color properties.
Mechanism of Action
The mechanism of action of 8-chloronaphthalene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria . By competitively inhibiting this enzyme, this compound disrupts the production of folic acid, leading to the inhibition of bacterial growth .
Comparison with Similar Compounds
8-Chloronaphthalene-1-sulfonamide can be compared with other sulfonamide compounds such as:
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but different structural properties.
Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial properties.
1-Chloronaphthalene: A related compound with a chlorine atom but lacking the sulfonamide group, resulting in different chemical and physical properties.
The uniqueness of this compound lies in its combination of a chlorine atom and a sulfonamide group, which imparts distinct reactivity and applications compared to other sulfonamides.
Properties
CAS No. |
103027-64-1 |
---|---|
Molecular Formula |
C10H8ClNO2S |
Molecular Weight |
241.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.